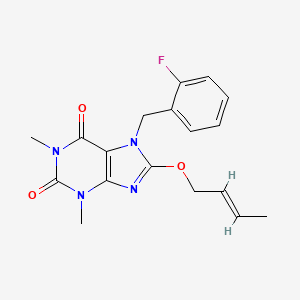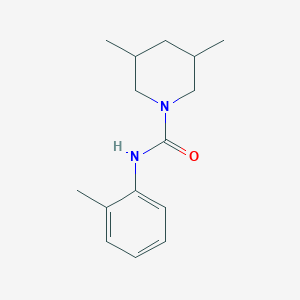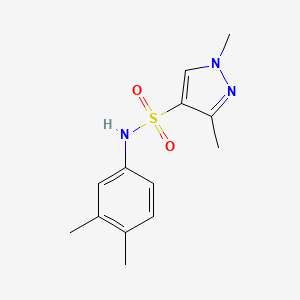![molecular formula C16H15N3O2 B5381359 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide, also known as CCN1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and survival.
作用机制
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. CK2 is involved in a variety of cellular processes, including cell proliferation, survival, and DNA repair. Inhibition of CK2 activity by 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects. 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide as a research tool is its specificity for CK2. It has minimal effects on other protein kinases, making it a useful tool for studying the role of CK2 in cellular processes. However, 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has some limitations as a research tool. It is a small molecule inhibitor, which can make it difficult to target specific cellular compartments. In addition, its effects on other cellular processes may complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide treatment. Additionally, the use of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide in combination with other drugs for cancer treatment is an area of active research. Finally, the potential use of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide in the treatment of neurodegenerative diseases is an area of emerging interest.
Conclusion
In conclusion, 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it a promising candidate for combination therapy. 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide also has other biochemical and physiological effects that make it a potential candidate for the treatment of other diseases. Future research on 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide will continue to explore its potential as a research tool and therapeutic agent.
合成方法
The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with cyclopropylamine, followed by the addition of benzoyl chloride. The resulting product is then purified using column chromatography to yield 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide in high purity. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of CK2 activity by 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. 4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
属性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(11-3-4-11)18-13-7-5-12(6-8-13)16(21)19-14-2-1-9-17-10-14/h1-2,5-11H,3-4H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUAIKQIZNCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)




![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)